molecular formula C14H19ClN2O2 B13352523 L-Tryptophan Isopropyl Ester Hydrochloride

L-Tryptophan Isopropyl Ester Hydrochloride

Cat. No.: B13352523
M. Wt: 282.76 g/mol
InChI Key: NLQCNZIZRSOJNB-YDALLXLXSA-N
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Description

Isopropyl L-tryptophanate hydrochloride is a chemical compound derived from L-tryptophan, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl L-tryptophanate hydrochloride can be synthesized through the esterification of L-tryptophan followed by acidification. The process typically involves the reaction of L-tryptophan with isopropyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isopropyl L-tryptophanate. This ester is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of isopropyl L-tryptophanate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Isopropyl L-tryptophanate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Isopropyl L-tryptophanate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl L-tryptophanate hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in tryptophan metabolism, influencing pathways related to serotonin and melatonin synthesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl L-tryptophanate hydrochloride
  • Ethyl L-tryptophanate hydrochloride
  • L-tryptophan methyl ester hydrochloride

Uniqueness

Isopropyl L-tryptophanate hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The isopropyl group may provide distinct steric and electronic effects, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-9(2)18-14(17)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3;1H/t12-;/m0./s1

InChI Key

NLQCNZIZRSOJNB-YDALLXLXSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

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